molecular formula C6H7BrN2O3 B2826338 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1239758-99-6

4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2826338
CAS No.: 1239758-99-6
M. Wt: 235.037
InChI Key: GNIJGZDFJMMTBV-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1239758-99-6) is a versatile brominated pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group and a bromine substituent on the pyrazole ring, making it a valuable substrate for further synthetic transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions . With a molecular formula of C6H7BrN2O3 and a molecular weight of 235.04 g/mol, it is supplied with a purity of 97% . The bromine atom at the 4-position and the methoxy group at the 5-position make this scaffold particularly useful for constructing more complex molecules aimed at biological target evaluation . As a building block, it is instrumental in the exploration of pharmacologically active compounds, such as kinase inhibitors . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methoxy-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-9-5(12-2)3(7)4(8-9)6(10)11/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIJGZDFJMMTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxaldehyde or 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of 4-substituted-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of novel heterocyclic compounds: The compound serves as a building block for the synthesis of various heterocyclic derivatives with potential biological activities.

Biology:

    Enzyme inhibitors: Derivatives of this compound may act as inhibitors for specific enzymes, making them useful in biochemical research.

Medicine:

    Drug development: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides.

    Material science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with halogen, alkyl, and alkoxy substituents are widely studied for their tunable electronic and steric profiles. Below is a detailed comparison of 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid with structurally analogous compounds:

Structural Similarities and Differences

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound Br (4), OMe (5), Me (1), COOH (3) C₆H₇BrN₂O₃ 259.04 Bromine enhances electrophilicity; methoxy group increases steric hindrance .
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (A747329) Br (4), Me (1,5), COOH (3) C₇H₉BrN₂O₂ 233.06 Dual methyl groups reduce polarity compared to methoxy; lower steric bulk .
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (A693272) Br (4), Et (3), Me (1), COOH (5) C₇H₉BrN₂O₂ 233.06 Ethyl group at position 3 increases lipophilicity; carboxylic acid at 5-position .
5-Bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid Br (5), Cl (4), Et (1), COOH (3) C₆H₆BrClN₂O₂ 253.48 Chlorine at 4-position enhances electrophilicity; ethyl group improves metabolic stability .
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Br (4), CF₃ (3), Me (1), COOH (5) C₆H₅BrF₃N₂O₂ 301.02 Trifluoromethyl group enhances electron-withdrawing effects and acidity .

Physicochemical Properties

  • Polarity: The presence of a methoxy group in this compound increases polarity compared to analogs with alkyl groups (e.g., A747329). This impacts solubility in polar solvents like water or methanol .
  • Acidity : The carboxylic acid group (pKa ~2–3) allows for salt formation, enhancing solubility in basic media. Trifluoromethyl-substituted analogs exhibit stronger acidity due to the electron-withdrawing CF₃ group (pKa ~1.5) .
  • Thermal Stability : Methyl and ethyl substituents improve thermal stability compared to methoxy derivatives, which may undergo demethylation under harsh conditions .

Key Research Findings

  • Synthetic Utility : The bromine atom in this compound enables efficient palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of Ru(II)-polypyridyl complexes for photocatalytic applications .
  • Biological Activity : Pyrazole-3-carboxylic acids with trifluoromethyl groups exhibit superior inhibitory effects on cyclooxygenase-2 (COX-2) compared to methoxy analogs, highlighting the role of electron-withdrawing groups in drug design .

Biological Activity

4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methoxy, and carboxylic acid groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

  • Molecular Formula: C₆H₇BrN₂O₃
  • Molecular Weight: 235.04 g/mol
  • CAS Number: 1239758-99-6

The presence of the bromo and methoxy groups significantly influences the compound's reactivity and biological properties, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways involved in inflammation and pain perception, similar to other pyrazole derivatives that have shown promising results in preclinical studies.

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (IC₅₀)Selectivity Index
This compoundTBDTBD
Celecoxib54.65 μg/mLReference

Studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibited comparable or superior anti-inflammatory effects to standard treatments like diclofenac sodium .

Analgesic Activity

In addition to anti-inflammatory effects, pyrazole derivatives have shown analgesic properties. Research indicates that these compounds can modulate pain pathways effectively. For example, some derivatives demonstrated significant pain relief in animal models, with inhibition percentages exceeding those of established analgesics .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Study on COX Inhibition : A series of substituted pyrazoles were synthesized and screened for COX-1/COX-2 inhibitory activity. The most potent compounds showed selectivity towards COX-2, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Histopathological Investigations : In vivo studies assessed the safety profile of these compounds through histopathological examinations of organs such as the stomach and liver. Results indicated minimal degenerative changes, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3-nitro-1H-pyrazoleNitro group at position 3Different electronic properties
4-Bromo-5-methylpyrazoleMethyl group at position 5Lacks carboxylic acid functionality
5-Bromo-3-methoxy-1-methylpyrazoleMethoxy group at position 3Affects reactivity differently

These comparisons illustrate how variations in substituents can influence both chemical reactivity and biological activity.

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepConditionsYield (%)Purity (%)Reference
BrominationNBS, DMF, 0°C, 12h7895
MethoxylationNaOMe, Pd(PPh₃)₄, 80°C, 24h6597
Carboxylic Acid FormationKMnO₄, H₂SO₄, reflux8298

Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and methyl groups (-CH₃, δ ~2.5 ppm). Coupling constants confirm substitution patterns .
    • ¹³C NMR: Carboxylic acid carbonyl (δ ~170 ppm) and bromine-induced deshielding at C4 (δ ~110 ppm) .
  • X-ray Crystallography: Resolves crystal packing and confirms regiochemistry (e.g., dihedral angles between pyrazole and substituents) .
  • IR Spectroscopy: Strong absorption bands for C=O (~1680 cm⁻¹) and C-Br (~550 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 3.82 (s, OCH₃), δ 2.48 (s, CH₃)
¹³C NMR (DMSO-d₆)δ 169.8 (COOH), δ 109.7 (C-Br)
X-rayDihedral angle: 12.5° (pyrazole-methoxy)

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The C4 bromine acts as a directing group, enabling:

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(OAc)₂, PPh₃) to form biaryl derivatives .
  • Negishi Coupling: Zinc reagents selectively replace bromine, enabling C-C bond formation at the 4-position .

Key Considerations:

  • Steric Effects: Methoxy and methyl groups at C5 and C1 reduce steric hindrance, favoring coupling at C4.
  • Electronic Effects: Bromine’s electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies in yields (e.g., 65% vs. 78% bromination) arise from:

  • Reagent Purity: NBS purity (>99% vs. 95%) significantly impacts efficiency .
  • Solvent Choice: DMF vs. THF affects reaction kinetics due to polarity differences.
  • Workup Protocols: Incomplete extraction or precipitation reduces isolated yields.

Resolution Strategies:

  • Reproducibility Checks: Validate methods using high-purity reagents and standardized protocols.
  • In Situ Monitoring: Use LC-MS to track intermediate formation and optimize reaction halting points .

Advanced: How to design stability studies under varying conditions (pH, temperature, light)?

Methodological Answer:

  • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C) .
  • Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC (e.g., 5% degradation after 48h) .
  • pH Stability: Incubate in buffers (pH 1–13) and quantify hydrolysis products (e.g., carboxylic acid deprotonation at pH >10) .

Q. Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (h)Reference
UV Light (254 nm)C-Br bond cleavage48
pH 12 (aqueous)Deprotonation of COOH24
100°C (dry)Decarboxylation8

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